Cycloheximide acetate

Description

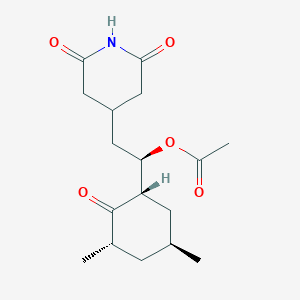

Structure

3D Structure

Properties

CAS No. |

1508-62-9 |

|---|---|

Molecular Formula |

C17H25NO5 |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

[(1R)-1-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-(2,6-dioxopiperidin-4-yl)ethyl] acetate |

InChI |

InChI=1S/C17H25NO5/c1-9-4-10(2)17(22)13(5-9)14(23-11(3)19)6-12-7-15(20)18-16(21)8-12/h9-10,12-14H,4-8H2,1-3H3,(H,18,20,21)/t9-,10-,13-,14+/m0/s1 |

InChI Key |

AAQPOUCMFUHFNK-TXFQPVFDSA-N |

SMILES |

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)OC(=O)C)C |

Isomeric SMILES |

C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)OC(=O)C)C |

Canonical SMILES |

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)OC(=O)C)C |

Synonyms |

[1-(3,5-dimethyl-2-oxo-cyclohexyl)-2-(2,6-dioxo-4-piperidyl)ethyl] acetate |

Origin of Product |

United States |

Molecular Mechanism of Action in Eukaryotic Systems

Inhibition of Protein Synthesis

Cycloheximide (B1669411) acetate's primary biological activity is the cessation of protein biosynthesis. ontosight.ai It achieves this by interfering with the elongation cycle of translation, a critical stage where the polypeptide chain is progressively lengthened. wikipedia.orgebi.ac.uk

Interference with Ribosomal Function

The ribosome, a complex molecular machine composed of ribosomal RNA (rRNA) and proteins, is the central player in protein synthesis. Cycloheximide acetate's inhibitory action is a direct consequence of its interaction with the large ribosomal subunit. glpbio.com

In eukaryotes, protein synthesis occurs on 80S ribosomes, which are composed of a small 40S subunit and a large 60S subunit. glpbio.comnih.gov Cycloheximide acetate (B1210297) specifically binds to the 60S ribosomal subunit. hellobio.comglpbio.comresearchgate.net This binding occurs at the E-site (Exit site) of the ribosome. nih.govhellobio.comresearchgate.netacs.org Footprinting experiments have pinpointed the binding pocket to a single cytidine (B196190) nucleotide, C3993, within the E-site. nih.govresearchgate.net The affinity of cycloheximide for the 80S ribosome is high, with a reported association constant (Ka) of 2.0 (± 0.5) x 10(7) M-1 in Saccharomyces cerevisiae. nih.gov

| Parameter | Value | Organism |

|---|---|---|

| Association Constant (Ka) for 80S Ribosome | 2.0 (± 0.5) x 10(7) M-1 | Saccharomyces cerevisiae |

| Association Constant (Ka) for 60S Subunit (high salt) | 5.5 (± 0.5) x 10(6) M-1 | Saccharomyces cerevisiae |

By binding to the 60S subunit, this compound effectively halts the process of translational elongation. wikipedia.orgebi.ac.ukhellobio.com This is the phase of protein synthesis where amino acids are sequentially added to the growing polypeptide chain. The inhibition is rapid and reversible upon removal of the compound from the culture medium. wikipedia.orgchemeurope.com

The core of cycloheximide's inhibitory mechanism lies in its ability to interfere with the translocation step of elongation. wikipedia.orgebi.ac.ukchemeurope.com Translocation is a complex and highly coordinated process involving the movement of two tRNA molecules and the messenger RNA (mRNA) relative to the ribosome. wikipedia.orgebi.ac.uk This movement is essential for positioning the next codon in the A-site (Aminoacyl site) to be read and for moving the peptidyl-tRNA from the A-site to the P-site (Peptidyl site). glpbio.com Cycloheximide's presence in the E-site physically obstructs this movement. nih.govresearchgate.netacs.org Interestingly, some studies suggest that cycloheximide allows one round of translocation to complete before arresting further elongation. nih.gov

The translocation process in eukaryotes is catalyzed by a crucial elongation factor known as eukaryotic elongation factor 2 (eEF2). nih.govhellobio.comtoku-e.com Cycloheximide directly inhibits the eEF2-mediated translocation. nih.govhellobio.comresearchgate.nettoku-e.com By binding to the E-site, cycloheximide prevents the conformational changes and movements driven by eEF2 that are necessary for the ribosome to move along the mRNA. nih.govresearchgate.net In vitro assays have demonstrated that cycloheximide at a concentration of 200 µM inhibits eEF2-mediated tRNA translocation. researchgate.netmedchemexpress.com

Cryo-electron microscopy studies of translating ribosomes arrested by cycloheximide have revealed that the ribosome is stalled in a specific conformation known as the classical pre-translocation (PRE) state. pnas.org In this state, the nascent polypeptide chain is attached to the tRNA located in the A-site. pnas.org The P-site is occupied by a deacylated tRNA. pnas.org The presence of cycloheximide in the E-site prevents the translocation of the P-site tRNA to the E-site, thereby locking the ribosome in this PRE state and preventing further elongation. pnas.org

Relationship to E-site Bound Deacylated tRNA

A key aspect of cycloheximide's mechanism is its interplay with deacylated transfer RNA (tRNA) at the E-site. It is speculated that for cycloheximide to be fully active, the presence of a deacylated tRNA in the E-site is required. nih.gov The binding of cycloheximide to the E-site is thought to skew the positioning of the deacylated tRNA, which in turn stalls further translocation. nih.gov This model suggests that cycloheximide can co-occupy the E-site with the 3' end of the deacylated tRNA. nih.govresearchgate.net This is in contrast to other E-site inhibitors like lactimidomycin, which is larger and occludes the deacylated tRNA from the E-site. nih.gov The ability of cycloheximide to bind concurrently with the E-site tRNA is a subtle but definitive difference that shapes its inhibitory profile. nih.gov

Differential Effects on Translational Steps

The inhibitory action of cycloheximide is not a simple "on/off" switch for all aspects of translation. Its effects are nuanced, allowing certain processes to proceed while halting others.

Allowing One Complete Translocation Cycle Before Halt

A surprising feature of cycloheximide's mechanism is that it permits one complete round of translocation to occur before bringing the elongation process to a standstill. nih.gov This is because the inhibitory action is dependent on the E-site being occupied by a deacylated tRNA. nih.gov In the initial stages of translation, before a deacylated tRNA has reached the E-site, the ribosome can complete one cycle of peptide bond formation and translocation. nih.gov Once a deacylated tRNA moves into the E-site, the synergistic binding of cycloheximide traps the ribosome, preventing subsequent translocation events. nih.gov

Lack of Interference with Translational Termination

Interestingly, cycloheximide does not appear to impede the termination phase of translation. pnas.org Termination is the process where a release factor recognizes a stop codon in the A-site, leading to the release of the newly synthesized polypeptide chain. pnas.org Since termination does not require the translocation of tRNA from the P-site to the E-site, the step that cycloheximide blocks, the release of the completed protein can still occur. pnas.org This has important implications for experimental techniques like ribosome profiling, where the presence of cycloheximide can lead to a depletion of ribosomes at termination codons while stabilizing those engaged in elongation. pnas.org

Species and Organelle Specificity

One of the most defining characteristics of cycloheximide is its selective inhibition, which has been instrumental in distinguishing between different protein synthesis systems.

Selective Inhibition in Eukaryotic Cells over Prokaryotic Cells

Cycloheximide is a potent inhibitor of protein synthesis in eukaryotic cells but is ineffective against prokaryotic (bacterial) ribosomes. wikipedia.orgnih.govresearchgate.netdcfinechemicals.com This selectivity is due to structural differences in the E-site of eukaryotic and prokaryotic ribosomes. mpg.de The binding pocket for cycloheximide is present in the 60S subunit of eukaryotic ribosomes but is absent in the corresponding 50S subunit of prokaryotic ribosomes. researchgate.netriken.jp This stark difference allows for the use of cycloheximide to specifically shut down eukaryotic protein synthesis in mixed cell populations or to study bacterial processes without interference from a eukaryotic host.

Resistance of Mitochondrial Protein Synthesis

Within eukaryotic cells themselves, a further layer of specificity is observed. Protein synthesis occurring within mitochondria is resistant to the effects of cycloheximide. wikipedia.org Mitochondrial ribosomes more closely resemble their prokaryotic ancestors and are therefore not targeted by cycloheximide. Conversely, mitochondrial protein synthesis is inhibited by antibiotics like chloramphenicol, which targets prokaryotic-like ribosomes but does not affect the cytoplasmic ribosomes of the eukaryotic cell. wikipedia.org This differential sensitivity has been a valuable tool for decades in determining which mitochondrial proteins are encoded by the mitochondrial genome and synthesized within the organelle versus those encoded by the nuclear genome and imported into the mitochondria. wikipedia.org However, some studies have indicated that long-term administration of cycloheximide can indirectly lead to an inhibition of mitochondrial protein synthesis, possibly due to the depletion of cytoplasmically synthesized proteins required for mitochondrial function. nih.gov Short-term exposure, however, generally leaves mitochondrial protein synthesis unaffected. nih.govmdpi.com

Applications in Cell and Molecular Biology Research Methodologies

Protein Turnover and Stability Studies

The steady-state level of any given protein is a balance between its rate of synthesis and degradation. Understanding the mechanisms that govern protein stability is fundamental to comprehending cellular function. Cycloheximide (B1669411) acetate (B1210297) is instrumental in these studies by providing a means to isolate the degradation process from synthesis.

The cycloheximide chase assay is a widely used technique to determine the half-life of a specific protein. nih.govwikipedia.orgbio-protocol.org This method involves treating cells with cycloheximide to halt protein synthesis and then monitoring the decay of the target protein over a time course. nih.govwikipedia.orgnih.gov

The design of a cycloheximide chase assay requires careful consideration of several factors to ensure accurate and reproducible results. The optimal concentration of cycloheximide and the duration of the chase period are critical parameters that need to be empirically determined for each cell line and protein of interest. nih.gov For instance, in yeast, a chase lasting up to 90 minutes may be sufficient, whereas proteins in mammalian cell lines might require a chase of 3 to 8 hours. wikipedia.org For proteins with a very short half-life, the treatment time can be adjusted to as little as 30-60 minutes. nih.gov It is recommended to start with a broad time course, for example with 4-hour intervals up to 24 hours, for an unfamiliar protein. nih.gov

A typical protocol involves seeding cells and allowing them to grow overnight. nih.gov The following day, the growth medium is replaced with fresh medium containing cycloheximide. nih.govnih.gov A zero-time point sample is collected immediately before the addition of cycloheximide to represent the initial protein level. Subsequent samples are then collected at various time points during the chase. nih.gov To minimize experimental artifacts, it is crucial to ensure that the concentration of cycloheximide used is sufficient to inhibit translation without causing significant cytotoxicity within the experimental timeframe. nih.govnih.govbio-protocol.org

| Parameter | Consideration | Example |

| Cell Type | Different cell lines may have varying sensitivities to cycloheximide and different protein turnover rates. | Yeast cells often require shorter chase times (e.g., up to 90 minutes) compared to mammalian cells (e.g., 3 to 8 hours). wikipedia.org |

| Protein of Interest | The intrinsic stability of the protein dictates the required length of the chase. | A labile protein like Slug has a half-life of about 40 minutes, requiring shorter time intervals. nih.gov |

| Cycloheximide Concentration | The concentration must be optimized to effectively block translation without inducing excessive cell death. | Concentrations can range from 50 to 300 µg/ml depending on the cell line. nih.gov |

| Time Points | The selection of time points should be appropriate to capture the degradation curve of the protein. | For rapidly degrading proteins, early and frequent time points are necessary. nih.gov For more stable proteins, longer intervals are appropriate. nih.gov |

Following the collection of cell lysates at different time points, the abundance of the target protein is typically assessed by Western blotting. nih.govwikipedia.orgnih.gov This technique allows for the specific detection and quantification of the protein of interest. Equal amounts of total protein from each time point are loaded onto an SDS-PAGE gel for separation, transferred to a membrane, and then probed with an antibody specific to the target protein. nih.govnih.gov

Quantitative analysis of the Western blot bands is essential for determining the protein's half-life. Densitometry is used to measure the intensity of the protein band at each time point. researchgate.net To normalize for any loading variations, the intensity of the target protein is often expressed as a ratio to a stable loading control protein, such as β-actin or tubulin. nih.govresearchgate.net The data is then plotted with protein abundance on the y-axis and time on the x-axis to generate a degradation curve. nih.gov

The degradation curve obtained from the quantitative Western blot analysis allows for the calculation of the protein's half-life (t½), which is the time it takes for 50% of the initial amount of the protein to be degraded. The data is often fitted to a one-phase exponential decay model to determine the degradation rate constant (k). The half-life can then be calculated using the formula: t½ = ln(2)/k. Analyzing these kinetics provides valuable information about the stability of the protein under different cellular conditions or in the presence of specific mutations. wikipedia.org The cycloheximide chase assay permits the visualization of the degradation kinetics of the steady-state population of various cellular proteins. nih.govnih.govsemanticscholar.org

The cycloheximide chase assay is a common alternative to pulse-chase metabolic labeling for studying protein degradation. wikipedia.org Pulse-chase experiments involve labeling newly synthesized proteins with radioactive amino acids (the "pulse") and then monitoring their decay over time in the presence of non-radioactive amino acids (the "chase"). researchgate.netwikipedia.org

While both techniques aim to measure protein stability, they have distinct advantages and disadvantages. The primary advantage of the cycloheximide chase assay is that it does not require the use of radioactive materials, making it a safer and more accessible method. nih.gov It is also a relatively inexpensive and straightforward technique. wikipedia.org

However, a significant limitation of the cycloheximide chase assay is that it globally inhibits protein synthesis, which can induce cellular stress and potentially affect the degradation pathways being studied. nih.govnih.gov Prolonged treatment with cycloheximide can be toxic to cells. nih.govbio-protocol.org In contrast, pulse-chase labeling allows for the study of nascent protein populations under more physiological conditions. researchgate.net Pulse-chase is also better suited for studying long-lived proteins, as cycloheximide chases are typically limited to shorter durations due to toxicity. wikipedia.orgresearchgate.net

| Feature | Cycloheximide Chase Assay | Pulse-Chase Metabolic Labeling |

| Principle | Inhibition of global protein synthesis. wikipedia.org | Incorporation of labeled amino acids into newly synthesized proteins. researchgate.net |

| Advantages | Non-radioactive, relatively inexpensive, simpler protocol. nih.govwikipedia.org | Tracks nascent protein populations, less cellular stress. researchgate.net |

| Disadvantages | Global inhibition of translation can cause cellular stress and artifacts, toxic over long periods. nih.govnih.gov | Requires radioactive materials, more complex and expensive. wikipedia.org |

| Best Suited For | Proteins with relatively short to moderate half-lives. researchgate.net | Both short- and long-lived proteins, studying nascent protein fate. researchgate.net |

Cycloheximide chase assays are also valuable for investigating the mechanisms responsible for protein degradation. wikipedia.org By performing the assay in cells where specific degradation pathways are inhibited, researchers can determine the involvement of those pathways in the turnover of the protein of interest. For example, to investigate if a protein is degraded by the proteasome, the cycloheximide chase can be performed in the presence of a proteasome inhibitor like MG132. wikipedia.orgjove.com If the protein's degradation is blocked or slowed in the presence of the inhibitor, it indicates that it is a substrate of the ubiquitin-proteasome system. bio-protocol.org Similarly, the role of the autophagy-lysosome pathway can be studied using lysosomal inhibitors. bio-protocol.org

Furthermore, this technique can be employed in genetically modified cells, such as those with knockouts or mutations in specific genes involved in protein degradation pathways (e.g., E3 ligases), to elucidate the specific components of the degradation machinery for a particular protein. wikipedia.org

Investigation of Protein Degradation Mechanisms

Utilization with Deletion Strains (e.g., Proteasome Mutants, Chaperones, E3 Ligases, Vacuolar Proteins)

The CHX chase assay is frequently combined with genetic manipulation, particularly in model organisms like yeast, to elucidate protein degradation pathways. wikipedia.org By performing the assay in strains with specific genes deleted (deletion strains), researchers can identify the cellular machinery responsible for a protein's turnover. wikipedia.org

Proteasome Mutants: If a protein is more stable in a proteasome mutant strain compared to a wild-type strain during a CHX chase, it indicates that the protein is normally degraded by the proteasome. molbiolcell.orgnih.govmolbiolcell.org Studies have identified that mutations in genes coding for subunits of the 26S proteasome can lead to defects in protein degradation and, consequently, resistance to cycloheximide. molbiolcell.orgnih.govmolbiolcell.org

Chaperones and E3 Ligases: Similarly, using deletion strains for specific chaperones or E3 ubiquitin ligases can reveal their roles in targeting a protein for degradation. wikipedia.org Increased stability of a protein of interest in these mutant strains suggests that the absent chaperone or E3 ligase is required for its normal degradation process. wikipedia.org

Vacuolar Proteins: To determine if a protein is degraded via the vacuolar (in yeast) or lysosomal (in mammals) pathway, CHX chase assays are conducted in strains lacking essential vacuolar proteins. wikipedia.org An increase in the protein's half-life in such strains points to a vacuolar degradation mechanism. wikipedia.org

These genetic approaches, in combination with cycloheximide treatment, are powerful for dissecting the specific components of cellular quality control and degradation pathways. wikipedia.org

Combined Use with Degradation Pathway Inhibitors (e.g., MG132)

In addition to genetic mutants, chemical inhibitors of degradation pathways are often used with cycloheximide to study protein stability. nih.gov This approach is particularly useful in mammalian cell lines where creating deletion strains can be more complex than in yeast. wikipedia.org

The most common combination involves cycloheximide and a proteasome inhibitor, such as MG132. nih.govnih.gov If a protein's degradation is slowed or halted in the presence of both cycloheximide and MG132, it provides strong evidence that the protein is degraded via the ubiquitin-proteasome pathway. nih.govresearchgate.netresearchgate.net For instance, studies have shown that treating cells with both CHX and MG132 leads to increased stability and accumulation of proteins like p53 and ELL2, confirming their degradation by the proteasome. nih.govresearchgate.net Conversely, if the protein's half-life is unaffected by MG132 but is altered by lysosomal inhibitors like chloroquine or bafilomycin A1, it suggests a lysosomal degradation route. nih.govresearchgate.net

This dual-inhibitor approach allows researchers to pharmacologically dissect different degradation pathways and understand how a protein's stability is regulated. nih.gov

| Protein of Interest | Treatment | Observed Effect on Protein Level | Conclusion |

|---|---|---|---|

| Protein X | Cycloheximide only | Decreases over time | Protein X is actively degraded. |

| Protein X | Cycloheximide + MG132 | Stable over time | Protein X is degraded by the proteasome. nih.govresearchgate.net |

| Protein Y | Cycloheximide + MG132 | Decreases over time | Protein Y is not primarily degraded by the proteasome. |

| Protein Y | Cycloheximide + Chloroquine | Stable over time | Protein Y is degraded by the lysosome. researchgate.net |

Effects of Mutations on Protein Stability

Cycloheximide chase assays are a critical tool for investigating how disease-associated or experimentally induced mutations affect the stability of a protein. wikipedia.org By comparing the half-life of a wild-type protein to its mutated version, researchers can determine if a mutation leads to protein destabilization, which is a common mechanism in genetic disorders. wikipedia.orgresearchgate.net

For example, a study on the DDC gene found that the S250F mutation, associated with aromatic amino acid decarboxylase deficiency, decreased the protein's half-life from 19 hours to 11 hours in CHO cells. researchgate.net Further experiments combining cycloheximide with MG132 showed that the mutant protein was more susceptible to proteasomal degradation than the wild-type version. researchgate.net Similarly, certain mutations in the VLDLR gene, linked to Dysequilibrium syndrome, were found to have slower degradation rates than the wild-type protein, suggesting that the mutations cause protein misfolding and retention in the endoplasmic reticulum rather than premature degradation. researchgate.net These analyses provide crucial insights into the molecular pathogenesis of diseases and how mutations contribute to cellular dysfunction by altering protein homeostasis. wikipedia.org

Gene Expression Regulation Studies

Cycloheximide's ability to halt protein synthesis makes it an indispensable tool for dissecting the complex mechanisms of gene expression, distinguishing between transcriptional and translational control, and identifying the roles of regulatory proteins.

Investigating Translational Control Mechanisms

Cycloheximide is widely used to study the efficiency with which an mRNA is translated into protein, a key aspect of gene expression regulation. nih.govoup.com Techniques like ribosome profiling, which maps the positions of ribosomes on mRNA transcripts, often use cycloheximide to "freeze" ribosomes in place before cell lysis. oup.combiorxiv.org This allows for a snapshot of the translational status of all mRNAs in the cell.

However, studies have shown that the use of cycloheximide can introduce artifacts. nih.govoup.com In budding yeast, under certain nutrient-limiting conditions, cycloheximide has been found to induce a rapid transcriptional upregulation of genes involved in ribosome biogenesis. nih.govoup.com Because the drug simultaneously prevents the translation of these newly transcribed mRNAs, it can lead to an artificial drop in their measured translation efficiency. nih.gov This effect highlights the importance of careful experimental design and data interpretation when using translation inhibitors to study gene expression. nih.govoup.com

Role of Short-Lived Proteins in Transcriptional Regulation

Cycloheximide is instrumental in uncovering the roles of short-lived, labile proteins in regulating transcription. A phenomenon known as "superinduction" can occur where, in the presence of an inducer, inhibiting protein synthesis with cycloheximide leads to a greater-than-expected increase in the transcription of a specific gene. nih.govphysiology.org

The prevailing hypothesis for this effect is that cycloheximide prevents the synthesis of a short-lived repressor protein. nih.gov This repressor normally functions to inhibit the transcription of the target gene, creating a negative feedback loop. By blocking the synthesis of this labile repressor, cycloheximide removes the brake on transcription, leading to a sustained and amplified response. nih.gov This mechanism has been suggested for the superinduction of genes like CYP1A1, where cycloheximide is thought to inhibit the synthesis of a protein that represses the function of the dioxin-responsive regulatory system. nih.govescholarship.org

The requirement of ongoing protein synthesis for hormonal gene induction can be tested directly using cycloheximide. These studies help determine whether a hormone's effect on a gene is direct (acting through a pre-existing receptor complex) or indirect (requiring the synthesis of new protein intermediaries).

mRNA-S14: The induction of hepatic mRNA-S14 by the thyroid hormone T3 is also blocked by cycloheximide. nih.govkisti.re.kr In euthyroid rats, cycloheximide administration not only decreased the transcription rate of the S14 gene but also caused the disappearance of DNase I-hypersensitive sites in the gene's promoter region, indicating a change in chromatin structure. nih.govkisti.re.kr These results strongly suggest that one or more labile proteins are necessary to maintain the S14 gene's chromatin in a configuration that is accessible and responsive to hormonal regulation. nih.gov

| mRNA | Hormone Inducer | Effect of Hormone Alone | Effect of Hormone + Cycloheximide | Inferred Mechanism |

|---|---|---|---|---|

| alpha 2u-globulin | Glucocorticoids | Induction of mRNA | Induction is blocked | Requires synthesis of a protein mediator for induction. nih.govnih.gov |

| mRNA-S14 | Thyroid Hormone (T3) | Induction of mRNA | Induction is blocked | Requires a short-lived protein to maintain accessible chromatin structure for hormonal regulation. nih.gov |

Influence on Chromatin Structure and DNase I Hypersensitive Sites

Cycloheximide acetate, through its primary action as a protein synthesis inhibitor, indirectly exerts significant influence on chromatin architecture. The maintenance of chromatin structure, particularly the accessible regions known as DNase I hypersensitive sites (DHSs), is dependent on the continuous synthesis of short-lived proteins. nih.gov DHSs are markers of regulatory DNA regions, such as promoters and enhancers, where the condensed chromatin structure is relaxed, allowing access for transcription factors and the transcriptional machinery. wikipedia.org

Research has demonstrated that treatment with cycloheximide can lead to a marked alteration of chromatin, often resulting in a more condensed state. In studies using euthyroid rats, the administration of cycloheximide led to the disappearance of all four DNase I-hypersensitive sites located in the 5'-flanking region of the S-14 gene. nih.gov This effect was observed alongside a significant decrease in the gene's transcription rate, suggesting that labile proteins are essential for maintaining the open chromatin configuration required for gene expression. nih.gov

Interestingly, the effect of cycloheximide on chromatin structure is not uniform across all cellular states. In hypothyroid rats, cycloheximide did not affect the basal transcription rate or the chromatin structure of the S-14 gene. nih.gov Furthermore, the impact of cycloheximide on chromatin can be particularly pronounced during the S phase of the cell cycle. The uncoupling of DNA replication from histone synthesis, due to the inhibition of new histone production, can induce a dramatic, S-phase-dependent alteration in chromatin structure. nih.gov This disruption of replication-coupled chromatin assembly can lead to a general disorganization of chromatin, which paradoxically can result in widespread transcriptional activation by RNA polymerase II. nih.gov

Table 1: Effect of Cycloheximide on S-14 Gene Transcription and Chromatin Structure in Rats

| Condition | Effect on S-14 Gene Transcription Rate | Effect on DNase I-Hypersensitive Sites |

|---|---|---|

| Euthyroid Rats + Cycloheximide | Fell by 60% within 45 minutes, persisting for 4 hours. | Disappearance of all four sites in the 5'-flanking region. |

| Hypothyroid Rats + Cycloheximide | No effect on basal transcription rate. | No effect on chromatin structure. |

| Hypothyroid Rats + T3 + Cycloheximide | Completely blocked the hormone-induced increase in transcription. | Not specified. |

Effects on RNA Polymerase I Transcription

The transcriptional machinery responsible for producing ribosomal RNA (rRNA), primarily RNA Polymerase I (Pol I), is highly sensitive to the inhibition of protein synthesis by this compound. The transcription of rRNA genes, as well as 5S RNA and transfer RNA (tRNA) genes by RNA Polymerase III, is dependent on the presence of labile protein factors that have a high turnover rate.

Studies in lymphosarcoma cells have shown that cycloheximide treatment leads to a significant and selective decrease in the activity of RNA polymerases I and III. nih.gov This inhibition is not a direct effect of the compound on the polymerases themselves but rather an indirect consequence of the depletion of essential transcription initiation factors. nih.gov For instance, the transcription of rRNA and 5S RNA genes in cell-free extracts from cycloheximide-treated cells was inhibited by 90% after 2 hours. nih.gov The half-time for this inhibition was rapid, occurring within 20-30 minutes, highlighting the short-lived nature of the required protein factors. nih.gov

Further investigation revealed that the inhibition of rDNA transcription in extracts from cycloheximide-treated cells could be rescued by the addition of a partially purified initiation factor preparation. nih.gov This provides strong evidence that cycloheximide's effect on Pol I transcription is mediated by the loss of one or more critical, rapidly turning-over proteins required for the initiation of transcription. nih.gov

Table 2: Inhibition of RNA Polymerase I and III Transcription by Cycloheximide

| Gene Type | Polymerase | Inhibition Level (after 2 hours) | Half-time of Inhibition |

|---|---|---|---|

| rRNA | RNA Polymerase I | 90% | 20-30 minutes |

| 5S RNA | RNA Polymerase III | 90% | 20-30 minutes |

| tRNA | RNA Polymerase III | 75% | ~1 hour |

Ribosome and Translational Machinery Research

This compound is a cornerstone tool in the study of the ribosome and the mechanism of protein synthesis. Its specific mode of action allows for the "freezing" of ribosomes on messenger RNA (mRNA) transcripts, enabling detailed investigation of the translational process.

Structural Elucidation of Ribosome-Inhibitor Complexes

High-resolution structural studies, primarily using X-ray crystallography and cryo-electron microscopy, have precisely detailed the interaction between cycloheximide and the eukaryotic 80S ribosome. mpg.dempg.denih.govnoaa.gov These studies have unequivocally shown that cycloheximide binds to the E-site (Exit site) of the 60S large ribosomal subunit. nih.govbiorxiv.orgtandfonline.com

The binding pocket is located where the acceptor stem of a deacylated tRNA would normally reside before exiting the ribosome. tandfonline.com By occupying this space, cycloheximide sterically hinders the translocation step of the elongation cycle. nih.gov Specifically, it prevents the movement of the peptidyl-tRNA from the A-site (Aminoacyl site) to the P-site (Peptidyl site) and the deacylated tRNA from the P-site to the E-site. The ribosome is thus stalled in a pre-translocation state. nih.gov

Kinetic experiments have complemented these structural findings, showing that cycloheximide can rapidly displace a tRNA that is already bound to the E-site, indicating a competitive binding mechanism. mpg.de The detailed structural views of cycloheximide-bound ribosomes from organisms like Saccharomyces cerevisiae and Neurospora crassa have provided fundamental insights into the mechanics of eukaryotic translation and the principles of its inhibition. mpg.denih.gov

Ribosome Profiling (Translational Profiling)

Ribosome profiling is a powerful high-throughput sequencing technique used to obtain a genome-wide snapshot of translation. nih.gov The method relies on arresting translating ribosomes, digesting the unprotected mRNA, and then sequencing the remaining ribosome-protected mRNA fragments, or "footprints." nih.gov

Cycloheximide has been widely used as the agent to arrest ribosomes prior to cell lysis and footprint isolation. biorxiv.orgplos.org The rationale is to lock ribosomes in place to preserve their exact location on the mRNA at the moment of harvesting. nih.gov However, research has revealed that the use of cycloheximide is not without complications and can introduce biases into the resulting data. biorxiv.orgnih.govplos.org

Several studies, particularly in budding yeast (Saccharomyces cerevisiae), have reported that cycloheximide can cause artifacts. biorxiv.orgnih.gov These include the induction of a transcriptional stress response, leading to the upregulation of certain genes and thus distorting measurements of translation efficiency. nih.gov It has also been shown to cause codon-specific effects on ribosome occupancy and can lead to an accumulation of ribosomes at the start codon. biorxiv.org These potential artifacts have led to the development of protocols that omit cycloheximide pre-treatment, especially when high-resolution data at the codon level is required. biorxiv.org Despite these caveats, the careful use of cycloheximide remains a valuable approach in many ribosome profiling experiments. unibe.ch

Mapping Inhibitor Binding Pockets (e.g., C3993 in 28S rRNA E-site)

The structural elucidation of ribosome-cycloheximide complexes has enabled the precise mapping of the inhibitor's binding pocket at the atomic level. The binding site is formed by specific nucleotides of the 28S ribosomal RNA (rRNA) within the E-site on the large subunit.

In Saccharomyces cerevisiae, key interactions are observed between cycloheximide and the rRNA. Although the specific nucleotide C3993 is part of the E-site, the binding pocket is a concerted structure formed by several universally conserved nucleotides. The inhibitor is positioned to interact with the peptide-exit tunnel and the E-site, effectively blocking the progression of the deacylated tRNA. The detailed mapping from crystallographic studies provides a structural basis for understanding cycloheximide's mechanism of action and the basis for its species specificity. mpg.de Mutations in ribosomal proteins that are part of this binding pocket, such as uL15 and eL42, have been shown to confer resistance to cycloheximide, further confirming the location of its binding site. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cycloheximide |

Specific Biological Effects and Pathway Modulation

Influence on Autophagy

Autophagy is a cellular degradation process that removes damaged organelles and protein aggregates. The effect of cycloheximide (B1669411) on autophagy is complex, and it has been shown to be inhibitory under certain conditions.

Studies have demonstrated that cycloheximide can inhibit starvation-induced autophagy. nih.gov This inhibition is not necessarily due to the requirement of newly synthesized proteins for the autophagic process itself. Instead, cycloheximide is known to increase the intracellular concentration of amino acids, which in turn activates the mTORC1 signaling pathway. nih.gov mTORC1 is a master negative regulator of autophagy. nih.gov The activation of mTORC1 by cycloheximide effectively suppresses the initiation of autophagy, even under starvation conditions that would normally induce it. nih.gov This inhibitory effect can be reversed by the use of mTOR inhibitors like Torin1, confirming that the influence of cycloheximide on starvation-induced autophagy is mediated through the mTORC1 pathway. nih.gov In rat hepatocytes, cycloheximide was also shown to have a significant inhibitory effect on glucagon-induced autophagy. nih.gov

Inhibition of Starvation-Induced Autophagy

Cycloheximide has been shown to inhibit autophagy that is induced by starvation. Initially, this inhibition was interpreted as evidence that the synthesis of new proteins is essential for the autophagic process. However, subsequent research has revealed a more complex mechanism of action that is not solely dependent on the blockade of protein production. Studies show that cycloheximide can suppress the formation of early markers of the autophagic process even under starvation conditions, pointing to a more direct regulatory role.

Modulation via mTORC1 Activation and Amino Acid Levels

The primary mechanism by which cycloheximide inhibits starvation-induced autophagy is through the activation of the mechanistic target of rapamycin complex 1 (mTORC1). mTORC1 is a master negative regulator of autophagy. Cycloheximide's role as a protein synthesis inhibitor leads to an increase in the intracellular concentration of amino acids. This accumulation of amino acids signals the activation of mTORC1, even in nutrient-deprived conditions that would normally promote autophagy.

The activation of mTORC1 effectively overrides the starvation signal, shutting down the autophagic process. This effect is highlighted by findings that the inhibitory action of cycloheximide on autophagy can be nullified by the use of an mTOR inhibitor, such as Torin1. This confirms that the primary pathway for autophagy inhibition by cycloheximide is through the amino acid-mediated activation of mTORC1, rather than a direct requirement of new protein synthesis for the autophagic machinery, at least in the acute phase of starvation.

| Parameter | Effect of Cycloheximide Treatment | Reference |

| Intracellular Amino Acid Levels | Increase | nih.gov |

| mTORC1 Activity | Activation | nih.gov |

| Starvation-Induced Autophagy | Inhibition | nih.gov |

| Effect of Torin1 (mTOR inhibitor) | Cancels Cycloheximide's inhibitory effect on autophagy | nih.gov |

Metabolic Pathway Interventions

Cycloheximide acetate (B1210297) also intervenes in several key metabolic pathways, demonstrating effects that are distinct from its well-documented role in protein synthesis inhibition.

Inhibition of Sterol Biosynthesis

Research has indicated that cycloheximide can affect the biosynthesis of sterols, which are essential components of cell membranes and precursors for hormones.

Studies in lower eukaryotes like Euglena gracilis have shown that cycloheximide can inhibit the development of Acetate Thiokinase activity. This enzyme is crucial as it activates acetate to acetyl-CoA, a fundamental building block for the sterol synthesis pathway. The inhibition of the enzyme's induction suggests a disruption at the level of its synthesis. Detailed studies on the direct inhibitory effect of cycloheximide on the enzymatic activity of Hydroxymethylglutaryl-CoA Synthase are less clear from the available literature.

Regulation of Glycogenolysis, Gluconeogenesis, and Ureogenesis

In isolated rat hepatocytes, cycloheximide has been observed to stimulate several major metabolic processes: glycogenolysis (the breakdown of glycogen to glucose), gluconeogenesis (the synthesis of glucose from non-carbohydrate sources), and ureogenesis (the formation of urea).

This stimulatory effect is not a secondary consequence of its inhibition of protein synthesis. Instead, it is mediated through the activation of alpha-1 adrenoceptors. This was determined by experiments where the metabolic actions of cycloheximide were abolished by the selective alpha-1 adrenergic antagonist prazosin, but only slightly diminished by the beta-adrenergic antagonist propranolol. The ability of cycloheximide to inhibit protein synthesis, however, was unaffected by either of these antagonists. This indicates that the adrenergic activity of cycloheximide is a distinct pharmacological property.

| Metabolic Process | Effect of Cycloheximide | Effect of Prazosin (α1 antagonist) | Effect of Propranolol (β antagonist) |

| Glycogenolysis | Stimulation | Abolished | Slightly Diminished |

| Gluconeogenesis | Stimulation | Abolished | Slightly Diminished |

| Ureogenesis | Stimulation | Abolished | Slightly Diminished |

| Protein Synthesis | Inhibition | No Effect | No Effect |

Antifungal Properties in Research Contexts

Cycloheximide is widely recognized for its potent antifungal activity, a property that has been harnessed in various research applications, particularly in microbiology. Its mechanism of action involves the inhibition of protein synthesis in eukaryotic organisms, which is effective against fungi and yeasts while leaving most bacteria, which have different ribosomal structures, unaffected.

Use in Bacteriological Media to Suppress Fungi and Yeasts

One of the most common applications of cycloheximide's antifungal properties is its incorporation into bacteriological culture media. In clinical and environmental microbiology, samples being cultured for bacteria are often contaminated with faster-growing fungi and yeasts. The presence of these eukaryotic microbes can obscure or completely inhibit the growth of the desired bacteria, leading to inaccurate or failed diagnostic results.

To overcome this challenge, cycloheximide is frequently added as a selective agent to solid and liquid media. It effectively suppresses the growth of contaminating fungi and yeasts, thereby allowing for the isolation and cultivation of bacteria from mixed microbial populations. For instance, it is a key component in selective agars used for the isolation of specific pathogenic bacteria from clinical specimens.

Inhibition of Conidial Germination in Fungi

Cycloheximide has been shown to be a potent inhibitor of conidial germination in a variety of fungal species. Conidia are asexual spores that serve as the primary means of dispersal and infection for many fungi. The germination process is a critical first step in fungal development and pathogenesis, involving the transition from a dormant spore to a metabolically active hypha.

This transition requires the synthesis of new proteins to build the germ tube and support vegetative growth. By blocking protein synthesis, cycloheximide effectively arrests this process. Research has demonstrated that exposure to cycloheximide can prevent the emergence of the germ tube from the conidium, thus halting the fungal life cycle at a crucial stage. This inhibitory effect has been utilized in laboratory settings to study the molecular requirements and temporal regulation of the early stages of fungal development.

Antiviral Activities in In Vitro Models (e.g., Anti-MERS-CoV Activity)

Recent research has explored the potential antiviral activities of cycloheximide against various viruses in in vitro settings. Viruses are obligate intracellular parasites that rely on the host cell's machinery, including its ribosomes, to replicate. By inhibiting host cell protein synthesis, cycloheximide can indirectly prevent the production of viral proteins necessary for viral assembly and propagation.

One notable example is the investigation of its activity against the Middle East Respiratory Syndrome Coronavirus (MERS-CoV). Studies have shown that cycloheximide can inhibit the replication of MERS-CoV in cell culture. This antiviral effect is presumed to be a direct consequence of the shutdown of the host cell's protein synthesis machinery, which the virus hijacks to translate its own RNA into viral proteins. While this broad-spectrum inhibition of host protein synthesis makes cycloheximide unsuitable as a therapeutic agent due to high toxicity, these in vitro findings are valuable for research purposes. They help to elucidate the dependency of specific viruses on host translational machinery and can be used as a positive control for inhibition in high-throughput screening assays for novel, more specific antiviral compounds.

Other Investigated Biological Roles

Beyond its well-established functions, cycloheximide acetate has been explored in other research contexts, including the investigation of its potential as a neuroprotective agent.

Neuroprotective Agent Research

The study of cycloheximide in the context of neuroprotection is complex and appears paradoxical, given its nature as a protein synthesis inhibitor. However, research in this area often focuses on the concept of preconditioning or inducing a state of stress tolerance in neuronal cells. The hypothesis is that a sub-lethal dose of a stressor, such as a protein synthesis inhibitor, can trigger cellular defense mechanisms that protect the neurons from a subsequent, more severe insult, like ischemia or excitotoxicity.

This phenomenon, known as ischemic tolerance, involves the activation of various signaling pathways and the expression of stress-response proteins. By transiently inhibiting protein synthesis, cycloheximide can induce a cellular stress response. It is theorized that this response may include the upregulation of protective genes and pathways that enhance the cell's ability to survive subsequent damage. While the exact mechanisms are still under investigation, these studies aim to understand the endogenous protective pathways within the brain, with the long-term goal of identifying novel therapeutic targets for conditions like stroke and neurodegenerative diseases. It is crucial to note that this research is preclinical and explores the compound as a tool to understand cellular mechanisms rather than as a potential therapeutic drug.

Ferroptosis Inhibition

This compound has been identified as an inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The inhibitory effect of this compound on ferroptosis is primarily linked to its function as a protein synthesis inhibitor. This mechanism is particularly effective against ferroptosis induced by the inhibition of system Xc-, a cystine/glutamate antiporter.

The inhibition of protein synthesis by this compound leads to a redirection of intracellular cysteine. Instead of being utilized for protein synthesis, cysteine becomes more available for the synthesis of glutathione (GSH), a major intracellular antioxidant biorxiv.orgresearchgate.net. This increase in GSH levels enhances the activity of glutathione peroxidase 4 (GPX4), an enzyme that plays a crucial role in repairing lipid peroxides and protecting cells from ferroptosis biorxiv.orgnih.gov. By bolstering the GSH-GPX4 axis, this compound effectively counteracts the accumulation of lipid reactive oxygen species (ROS) that drives ferroptotic cell death biorxiv.orgnih.gov.

Notably, the protective effect of this compound against ferroptosis is contingent on the de novo synthesis of GSH. Research has demonstrated that the co-treatment of cells with buthionine sulfoximine (BSO), an inhibitor of GSH synthesis, reverses the ferroptosis-suppressing effects of this compound biorxiv.org. This finding underscores the critical role of enhanced GSH production in the mechanism of ferroptosis inhibition by this compound. It is also important to note that this compound is not effective at inhibiting ferroptosis induced by direct inhibitors of GPX4, as this mechanism bypasses the need for GSH depletion to inactivate the enzyme biorxiv.orgnih.gov.

The table below summarizes the key molecular events involved in the inhibition of erastin-induced ferroptosis by this compound.

Table 1: Molecular Effects of this compound on Erastin-Induced Ferroptosis

| Cellular Process | Effect of Erastin | Effect of this compound + Erastin |

|---|---|---|

| Protein Synthesis | Unaffected | Inhibited |

| Cysteine Availability for GSH Synthesis | Reduced | Increased |

| Intracellular Glutathione (GSH) Levels | Depleted | Restored/Increased |

| Glutathione Peroxidase 4 (GPX4) Activity | Reduced (due to GSH depletion) | Maintained/Enhanced |

| Lipid Reactive Oxygen Species (ROS) | Accumulated | Reduced |

| Cell Viability | Decreased | Increased |

Plant Research Applications (Disease Resistance, Ethylene Stimulation)

This compound has been utilized in plant research to investigate various physiological processes, including disease resistance and ethylene signaling. Its ability to inhibit protein synthesis provides a valuable tool for dissecting the molecular mechanisms underlying these phenomena.

In the context of plant disease resistance, this compound's application is often linked to its influence on ethylene production and its known fungicidal properties wikipedia.org. Ethylene is a key phytohormone that plays a complex role in plant defense signaling, and its synthesis is tightly regulated. This compound can modulate ethylene biosynthesis, which in turn can affect the plant's response to pathogens.

Research has shown that this compound can have dual effects on ethylene production depending on the context. For instance, in pea root tips, this compound was found to inhibit the increased ethylene production induced by high concentrations of indoleacetic acid nih.gov. This suggests that the synthesis of new proteins is necessary for this auxin-induced ethylene response. Conversely, in some plant tissues, this compound has been observed to stimulate ethylene production wikipedia.orgnih.gov. This stimulatory effect is thought to occur through the inhibition of the synthesis of a short-lived repressor protein that normally negatively regulates the expression of ACC synthase, a key enzyme in the ethylene biosynthesis pathway nih.gov. By preventing the synthesis of this repressor, this compound can lead to an upregulation of ACC synthase gene expression and a subsequent increase in ethylene production.

The following table presents data from a study on the effect of cycloheximide on ethylene production in the presence of indoleacetic acid in pea root tips, illustrating its application in plant research.

Table 2: Effect of Cycloheximide on Indoleacetic Acid-Induced Ethylene Production in Pea Root Tips

| Treatment | Ethylene Production (relative units) |

|---|---|

| Control | 1.0 |

| Indoleacetic Acid (10 µM) | 3.5 |

| Indoleacetic Acid (10 µM) + Cycloheximide | 1.2 |

| Indoleacetic Acid (100 µM) | 5.8 |

| Indoleacetic Acid (100 µM) + Cycloheximide | 1.5 |

Research on Cycloheximide Resistance Mechanisms

Mutational Analysis of Ribosomal Proteins

The most direct mechanism of resistance to cycloheximide (B1669411) involves structural changes in the ribosome that prevent the drug from binding effectively. This is typically achieved through mutations in the genes encoding specific ribosomal proteins.

Identification of Resistance-Conferring Mutations in Ribosomal Proteins (e.g., uL15, eL42, Rpl28)

Cycloheximide binds to the E-site of the 80S ribosome, and its binding pocket is formed by ribosomal RNA and several ribosomal proteins researchgate.netnih.govnih.gov. Mutations in the proteins that constitute this pocket can confer resistance.

eL42 (formerly L42): In the fungal order Ophiostomatales, resistance to cycloheximide is associated with a transition mutation in the gene for ribosomal protein eL42. This mutation leads to the substitution of proline with glutamine, an alteration believed to have occurred early in the evolution of these fungi nih.gov. Similarly, in Neurospora crassa, mutations in eL42 at positions P56L and F58L have been identified in resistant alleles nih.gov. Site saturation mutagenesis at the 56th residue of Rpl42 in yeast has shown that different amino acid substitutions at this position can lead to varying degrees of resistance, from weak to strong nih.gov.

uL15 (formerly L27a): This protein is located near the cycloheximide binding site nih.gov. In Neurospora crassa, cycloheximide-resistant alleles of the cyh-2 gene were found to have mutations in uL15, specifically at the Q38 residue, resulting in Q38K or Q38L substitutions nih.gov.

Rpl28: In Saccharomyces cerevisiae, mutations in Rpl28 can confer significant resistance. Alleles conferring strong resistance have been mapped to residues that form a second shell around the immediate cycloheximide binding site researchgate.net. Specific validated mutations include Gln38Pro, His39Leu, and Lys55Met researchgate.net.

Other ribosomal proteins have also been implicated in resistance. For instance, mutations in the CYH2 gene, which encodes ribosomal protein L29, can lead to cycloheximide resistance in yeast through the replacement of glutamine by glutamic acid at position 37 nih.gov. In the green alga Chlamydomonas reinhardtii and the yeast Candida maltosa, the 56th amino acid of ribosomal protein L41 is a key determinant of sensitivity; a proline at this position confers sensitivity, while substitutions with glutamine, leucine, or serine confer resistance researchgate.net.

Table 1: Examples of Resistance-Conferring Mutations in Ribosomal Proteins

| Ribosomal Protein | Organism | Mutation/Residue Change | Reference |

|---|---|---|---|

| eL42 | Ophiostomatales | Proline to Glutamine | nih.gov |

| eL42 | Neurospora crassa | P56L, F58L | nih.gov |

| uL15 | Neurospora crassa | Q38K, Q38L | nih.gov |

| Rpl28 | Saccharomyces cerevisiae | Gln38Pro, His39Leu, Lys55Met | researchgate.net |

| Rpl29 | Saccharomyces cerevisiae | Glutamine to Glutamic Acid at position 37 | nih.gov |

| Rpl41 | Chlamydomonas reinhardtii | Proline to Leucine or Serine at position 56 | researchgate.net |

| Rpl41 | Candida maltosa | Proline to Glutamine at position 56 |

Analysis of Saccharomyces cerevisiae Cycloheximide-Resistant (crl) Mutants

In 1988, a series of Saccharomyces cerevisiae mutants were generated that showed resistance to the minimum inhibitory concentration of cycloheximide molbiolcell.orgnih.govnih.gov. These mutants, designated as cycloheximide-resistant, temperature-sensitive lethal (crl), display a range of additional pleiotropic phenotypes, including improper responses to starvation and hypersensitivity to other protein synthesis inhibitors molbiolcell.orgnih.govnih.gov.

Genetic analysis revealed that these mutations were not always in ribosomal protein genes. Instead, many crl mutations were mapped to genes encoding subunits of the proteasome, the cellular machinery responsible for protein degradation molbiolcell.orgnih.govnih.gov. For example, the crl3-2 mutation was found to be allelic with SUG1/CIM3, which codes for a subunit of the 19S regulatory cap of the 26S proteasome molbiolcell.orgnih.gov. Another mutation, crl21, is allelic with PRE3, a gene for a 20S proteasome subunit molbiolcell.orgnih.govnih.gov. It is now believed that most, if not all, crl mutations reside in proteasome genes molbiolcell.orgnih.gov.

Proteasome Deficiency and Cycloheximide Resistance

The link between crl mutants and the proteasome revealed a novel mechanism of cycloheximide resistance. It was discovered that yeast cells with defects in the proteolytic activity of the proteasome are generally resistant to the minimum inhibitory concentration of cycloheximide molbiolcell.orgnih.gov.

Mutations in various subunits of the 20S proteasome, such as pre1-1, pre2-1, and pre4-1, which impair the proteasome's ability to degrade proteins, also result in cycloheximide resistance molbiolcell.orgnih.govnih.gov. These findings demonstrate that a general defect in proteasomal protein degradation, rather than an impairment of a specific proteasome function, underlies this resistance phenotype molbiolcell.org. The crl3-2 and crl21 mutant cells show significant defects in proteasome-dependent proteolysis molbiolcell.orgnih.govnih.gov. This resistance mechanism is distinct from the ribosomal mutations, as it does not directly alter the drug's target but rather mitigates its downstream toxic effects.

**Table 2: Proteasome Mutations Conferring Cycloheximide Resistance in *S. cerevisiae***

| Mutant Allele | Proteasome Gene | Subunit/Complex | Reference |

|---|---|---|---|

| crl3-2 | SUG1/CIM3 | 19S Regulatory Cap | molbiolcell.orgnih.gov |

| crl21 | PRE3 | 20S Core Proteasome | molbiolcell.orgnih.govnih.gov |

| pre1-1 | PRE1 | 20S Core Proteasome | molbiolcell.orgnih.govnih.gov |

| pre2-1 | PRE2 | 20S Core Proteasome | molbiolcell.orgnih.govnih.gov |

| pre4-1 | PRE4 | 20S Core Proteasome | molbiolcell.orgnih.govnih.gov |

Comparative Sensitivity Across Organisms

The sensitivity to cycloheximide varies significantly across different eukaryotic organisms, reflecting the diversity in ribosomal structure and cellular physiology.

True fungi generally exhibit a range of sensitivities. For instance, the minimum inhibitory concentration (MIC) for Saccharomyces cerevisiae is quite low, whereas some fluconazole-resistant strains of Candida albicans have been shown to be resistant to high concentrations of cycloheximide asm.org. In one study, various Candida species, including C. albicans, C. glabrata, and C. parapsilosis, showed MIC values ranging from 1.95 to 62.5 µg/mL nih.gov.

Oomycetes, which are fungus-like eukaryotes, are typically more sensitive to cycloheximide and its derivatives than true fungi nih.gov. For example, phytopathogenic oomycetes like Phytophthora cactorum and Pythium ultimum are strongly inhibited by cycloheximide, with MIC values ranging from 0.097 to 0.39 µg/mL nih.gov. This heightened sensitivity may be due to differences in the protein chains of the 60S ribosome between oomycetes and true fungi nih.gov.

In the protozoan Tetrahymena thermophila, resistance can be mediated by mutations affecting either the 60S or the 40S ribosomal subunit, indicating that different resistance mechanisms can arise even within the same organism nih.gov.

Table 3: Comparative Minimum Inhibitory Concentration (MIC) of Cycloheximide

| Organism Type | Species | MIC (µg/mL) | Reference |

|---|---|---|---|

| True Fungi | Candida albicans | 1.95 - 62.5 | nih.gov |

| True Fungi | Candida glabrata | 1.95 - 62.5 | nih.gov |

| True Fungi | Candida parapsilosis | 1.95 - 62.5 | nih.gov |

| True Fungi | Various Species | 0.78 - 50 | nih.gov |

| Oomycetes | Phytophthora cactorum | 0.097 - 0.39 | nih.gov |

| Oomycetes | Pythium ultimum | 0.097 - 0.39 | nih.gov |

Synthesis and Characterization of Cycloheximide Derivatives and Analogues

Design and Modification Strategies

The chemical structure of cycloheximide (B1669411) has been the subject of various modifications to explore and alter its biological activity. These strategies primarily involve substitutions at the imide nitrogen and the creation of hybrid molecules to target specific cellular components.

Imide-Substituted Derivatives

A key strategy in modifying cycloheximide is the N-alkylation of the glutarimide moiety. This approach has been shown to be a straightforward method for creating a variety of derivatives. The synthesis of these N-alkyl derivatives can be achieved by reacting cycloheximide with different bromoalkanes in the presence of potassium carbonate (K2CO3) and catalytic amounts of 18-crown-6. acs.org For instance, the derivative containing a methyl group on the ring nitrogen was prepared using methyl iodide and K2CO3. acs.org This method allows for the introduction of various functionalities at the imide nitrogen. acs.org

Another example is the synthesis of cycloheximide-N-(ethyl ethanoate), which involves reacting cycloheximide with 4-bromobutanoic acid ethyl ester in dimethylformamide with K2CO3. acs.org Similarly, 4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]-2,6-piperidinedione-1-(acetic acid amide) was synthesized from cycloheximide and bromoacetic acid amide in acetone with 18-crown-6 and K2CO3. acs.org These substitutions on the glutarimide ring have been found to significantly impact the molecule's biological activity. acs.org

Hybrid Inhibitors (e.g., Cycloheximide-Adamantane Conjugates)

A combinatorial approach has been employed to generate novel hybrid inhibitors by combining cycloheximide with adamantane, another known inhibitor of FK506 binding proteins (FKBPs). nih.gov This strategy is based on the principle that the two molecules interact with different parts of the PPIase domain of FKBPs. nih.gov

The synthesis of these cycloheximide-adamantane conjugates involves creating derivatives with adamantyl moieties. nih.govnih.gov For example, N-(carboxymethyl)cycloheximide can be reacted with 3-amino-5,7-dimethyl-adamant-1-ol in the presence of PyBOP and N-ethyldiisopropylamine in DMF to yield a hybrid molecule. nih.gov Specific examples of these conjugates include derivatives with a 3,5-dimethyladamantan-1-[yl]acetamide substitution (MT_30.32) and a 3-ethyladamantan-1-[yl]acetamide substitution (MT_30.51). nih.govnih.govfrontiersin.org These hybrid inhibitors have been designed to act as novel FKBP ligands. nih.govnih.gov

Altered Biological Activities of Derivatives

Modifications to the cycloheximide structure have led to a range of altered biological activities, from changes in protein synthesis inhibition to novel antimicrobial properties.

Retention or Loss of Eukaryotic Protein Synthesis Inhibition

Cycloheximide is a potent inhibitor of eukaryotic protein synthesis, acting by blocking the translocation step in translational elongation. frontiersin.orgwikipedia.org The modification of its structure can either retain, reduce, or eliminate this activity.

N-substitution of the glutarimide moiety has been shown to produce less toxic or nontoxic derivatives with significantly reduced inhibitory effects on eukaryotic protein synthesis. acs.org For instance, cycloheximide-N-(ethyl ethanoate) exhibited an approximately 1000-fold weaker inhibitory effect on protein synthesis (IC50 = 115 μM) compared to the parent compound. acs.org In contrast, some C13-amide functionalized cycloheximide derivatives have been shown to be even more potent inhibitors of protein synthesis than cycloheximide itself. nih.gov For example, the benzamide derivative 8 has an IC50 of 63 nM, making it about 40 times more active than cycloheximide. nih.gov

Acetylation of the hydroxyl group on cycloheximide has been reported to lead to a complete loss of its biological activity in inhibiting protein synthesis. nih.gov Conversely, modifications at the ketone group through reductive amination allowed for the retention of protein synthesis inhibition. nih.gov

| Compound | Modification | Effect on Eukaryotic Protein Synthesis Inhibition | Reference |

|---|---|---|---|

| Cycloheximide-N-(ethyl ethanoate) | N-substitution of the glutarimide moiety | ~1000-fold weaker inhibition (IC50 = 115 μM) | acs.org |

| C13-benzamide derivative 8 | C13-amide functionalization | ~40 times more active than cycloheximide (IC50 = 63 nM) | nih.gov |

| Acetylated Cycloheximide | Acetylation of the hydroxyl group | Complete loss of activity | nih.gov |

| Reductive Amination Derivatives | Modification of the ketone group | Retained inhibition | nih.gov |

Specificity for Protein Targets (e.g., FKBP12, Mip and Mip-like Proteins)

Cycloheximide and its derivatives have been found to inhibit the peptidyl-prolyl-cis/trans-isomerase (PPIase) activity of human FKBP12. acs.org N-substituted derivatives of the glutarimide moiety exhibit IC50 values for hFKBP12 inhibition in the range of 4.4–22.0 μM. acs.org

The macrophage infectivity potentiator (Mip) protein of Legionella pneumophila and Mip-like proteins, which are virulence factors, belong to the FK506 binding protein (FKBP) family. nih.govnih.govfrontiersin.orgfrontiersin.org Cycloheximide-adamantane hybrid inhibitors have been shown to efficiently inhibit the PPIase activity of both the prototypic human FKBP12 and Mip. nih.govnih.govfrontiersin.org For these derivatives, the IC50 values for FKBP12 were as low as 180 nM, and for Mip, as low as 1.7 μM. nih.govnih.govfrontiersin.org Generally, these compounds inhibited FKBP12 more efficiently than Mip. frontiersin.org The most effective inhibitor of FKBP12, MT_30.32, also had the lowest IC50 value for Mip (1.7 ± 0.2 μM). frontiersin.org

| Compound | Target Protein | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| N-substituted cycloheximide derivatives | hFKBP12 | 4.4–22.0 μM | acs.org |

| Cycloheximide-adamantane conjugates | FKBP12 | As low as 180 nM | nih.govnih.govfrontiersin.org |

| Mip | As low as 1.7 μM | nih.govnih.govfrontiersin.org | |

| MT_30.32 | Mip | 1.7 ± 0.2 μM | frontiersin.org |

Selective Antimicrobial Activities (e.g., Legionella pneumophila)

Novel cycloheximide derivatives have demonstrated specific antimicrobial activity against Legionella pneumophila, the causative agent of Legionnaires' disease. frontiersin.orgfrontiersin.org Cycloheximide-adamantane conjugates were able to inhibit the growth of L. pneumophila in liquid culture. nih.govfrontiersin.org Five of these derivatives inhibited bacterial growth at concentrations of 30–40 μM, while showing no effect on other tested bacterial species, indicating a specific spectrum of antibacterial activity. nih.govnih.govfrontiersin.org

The derivatives MT_30.32 and MT_30.51, which were potent inhibitors of Mip PPIase activity, also suppressed the replication of L. pneumophila in differentiated THP-1 macrophages in a concentration-dependent manner, starting at 50 μM. nih.govfrontiersin.org This inhibition of bacterial replication during infection occurred without any cytotoxic effects on the host cells. nih.gov Interestingly, the antimicrobial effect was found to be independent of Mip, as the viability of a Mip-deficient strain was affected to the same degree as the wild-type strain. nih.gov This suggests that these cycloheximide derivatives may have multiple targets within L. pneumophila. nih.gov

Non-Cytotoxic Inhibitory Effects

Cycloheximide acetate (B1210297) exhibits a range of inhibitory effects against various organisms, particularly fungi and plants. These effects, while ultimately detrimental to the target organism, can be distinguished from generalized cytotoxicity against, for example, mammalian cells, and are often evaluated based on specific inhibitory actions such as the prevention of growth or germination.

Antifungal and Oomycete Activity:

Research has demonstrated that cycloheximide acetate possesses significant antifungal properties, although its potency can vary compared to its parent compound, cycloheximide. In a comparative study, cycloheximide showed the strongest antagonistic activity against a panel of true fungi, with acetoxycycloheximide (B1664991) (ACH) following in efficacy. nih.gov However, against several phytopathogenic oomycetes, both cycloheximide and this compound displayed potent and similar inhibitory effects on mycelial growth. nih.gov

The structural differences between these compounds, specifically the presence of an acetoxy group at the C13 position in this compound, are thought to influence their binding affinity to the ribosomal targets in different organisms. This suggests that the acetoxy group diminishes the binding affinity in true fungi but not in oomycetes, highlighting a degree of selectivity in its inhibitory action. nih.gov The minimum inhibitory concentration (MIC) values for this compound against various phytopathogenic fungi and oomycetes have been quantified, providing a clearer picture of its spectrum of activity.

Table 1: In vitro antifungal activity of Cycloheximide (CH) and this compound (ACH) against various phytopathogenic fungi and oomycetes.

| Pathogen | Compound | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|---|

| Alternaria alternata | CH | 1.56 |

| ACH | 6.25 | |

| Botrytis cinerea | CH | 0.78 |

| ACH | 3.12 | |

| Colletotrichum coccodes | CH | 3.12 |

| ACH | 12.5 | |

| Phytophthora cactorum (Oomycete) | CH | 0.097 |

| ACH | 0.097 | |

| Pythium ultimum (Oomycete) | CH | 0.39 |

| ACH | 0.39 |

Data sourced from a study on the biological activities of cycloheximide derivatives. nih.gov

Phytotoxic Effects:

In contrast to its antifungal activity, this compound has been identified as having the most potent phytotoxic activity among cycloheximide and its hydroxylated derivative. nih.gov When tested on a variety of weed and crop species, this compound consistently demonstrated stronger herbicidal effects. nih.gov This phytotoxicity manifests as chlorophyll degradation, increased electrolyte leakage from leaf tissues, and lipid peroxidation, all indicative of significant cellular damage. nih.gov The herbicidal potency of this compound was found to be greater than that of the commercial herbicide glufosinate-ammonium in in-vitro experiments. nih.gov

Impact on Virulence Factors and Pathogen Biology

The primary mechanism of action for cycloheximide and its derivatives is the inhibition of protein synthesis in eukaryotes. wikipedia.org This fundamental activity has direct implications for the biology and virulence of pathogenic fungi, as the expression of virulence factors is dependent on protein synthesis.

Inhibition of Virulence-Associated Proteins:

Virulence factors in pathogenic fungi include a range of proteins such as enzymes for tissue invasion (e.g., proteases, phospholipases), toxins (mycotoxins), and proteins involved in adhesion to host cells. lumenlearning.com By blocking the translation step of protein synthesis, cycloheximide and its derivatives can theoretically prevent the production of these critical virulence factors. wikipedia.org While direct studies detailing the effect of this compound on the expression of specific fungal virulence factors are limited, the general principle is well-established for other protein synthesis inhibitors in bacteria. For instance, inhibitors like clindamycin have been shown to be effective in treating severe bacterial infections by suppressing toxin production. nih.gov

Indirect Effects on Virulence:

Experimental Considerations and Methodological Validity

Stability and Degradation in Experimental Buffers

Detailed experimental data regarding the specific degradation pathways of cycloheximide (B1669411) acetate (B1210297) in various buffer systems, particularly its dehydration to anhydrocycloheximide in acetate buffers and the precise pH and acetate concentration dependence of these degradation rates, are not extensively detailed in the currently available scientific literature. The following subsections outline the areas where specific data is needed for a comprehensive understanding of cycloheximide acetate's stability.

Specific studies detailing the dehydration of this compound to anhydrocycloheximide in acetate buffer solutions could not be identified in the reviewed literature. This represents a gap in the understanding of the compound's stability under these specific experimental conditions.

Methodological Concerns in Specialized Assays

While cycloheximide has been utilized in the chylomicron flow blocking method to assess the lymphatic transport of drugs, significant concerns about the validity and reliability of this technique have been raised.

The chylomicron flow blocking method, which often employs cycloheximide, is used as a non-invasive alternative to the gold standard of direct measurement in lymph duct cannulated animals for studying the lymphatic transport of highly lipophilic compounds. nih.govresearchgate.net However, the reliability of this method has been questioned. nih.govresearchgate.net The underlying assumption is that cycloheximide blocks lymphatic transport via chylomicrons without affecting other intestinal absorption pathways. researchgate.netresearchgate.net

Some studies have reported a good correlation between the cycloheximide method and the mesenteric lymph duct cannulation model for certain compounds like Vitamin D(3), suggesting it can be a potential approach for investigating lymphatic transport. nih.gov Despite these findings, other research points to significant discrepancies and a general trend towards higher relative bioavailability via the lymph in studies using cycloheximide compared to lymph duct cannulation studies. researchgate.netresearchgate.net

A primary concern with the cycloheximide chylomicron flow blocking method is the potential for a substantial overestimation of the extent of lymphatic transport. nih.govresearchgate.net Research has demonstrated a large and significant overestimation of lymphatic transport for certain drugs when using this method. nih.govresearchgate.net

Table 1: Overestimation of Lymphatic Transport by the Cycloheximide Chylomicron Flow Blocking Method Compared to the Cannulation Method

| Compound | Overestimation Factor | Reference |

|---|---|---|

| Abiraterone | 28-fold | nih.govresearchgate.net |

| Cinacalcet | 3-fold | nih.govresearchgate.net |

Q & A

Q. What are the critical safety considerations when handling cycloheximide acetate in laboratory settings?

Cycloheximide requires strict adherence to safety protocols:

- Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin/eye contact .

- Decontaminate spills with alkali solutions (e.g., soap) due to its degradation at pH > 7 .

- Store under locked conditions and dispose of waste via regulated pathways to prevent environmental contamination .

- Follow first-aid measures such as rinsing eyes with water for 15 minutes and seeking medical attention for prolonged irritation .

Q. How should researchers document this compound usage to ensure experimental reproducibility?

- Specify concentration, solvent (e.g., DMSO), treatment duration, and cell type in the Methods section .

- Reference established protocols for protein synthesis inhibition or chase assays .

- Include statistical methods (e.g., ANOVA with Tukey’s post-test) and sample sizes to validate data robustness .

Q. What controls are necessary to confirm cycloheximide’s specificity in eukaryotic protein synthesis inhibition?

- Validate specificity using prokaryotic systems (e.g., bacterial cultures) as negative controls .

- Combine with RNA-seq or proteomic analyses to rule out off-target effects on non-translational pathways .

Q. How is this compound typically prepared for in vitro studies?

- Dissolve in DMSO or PBS at defined concentrations (e.g., 100 mg/mL stock) and filter-sterilize (0.2 µm) .

- Prepare fresh working solutions to avoid degradation, especially for time-course experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data on cycloheximide’s effects in microbial fermentation studies?

- Analyze substrate-specific interactions: For example, acetate concentrations decrease in low-CT substrates but show marginal changes in high-CT substrates when cycloheximide is added .

- Use factorial experimental designs to isolate microbial vs. fungal contributions, as cycloheximide selectively inhibits eukaryotes .

Q. What methodological steps are essential for protein stability assays using cycloheximide chase experiments?

- Treat cells with cycloheximide (e.g., 2 mM) to halt new protein synthesis and collect lysates at timed intervals .

- Quantify protein degradation via Western blotting and calculate half-lives using software like GraphPad Prism .

- Include controls for post-translational regulation (e.g., transcriptional inhibitors) to isolate degradation effects .

Q. How should spatial heterogeneity of cycloheximide be addressed in ecological metapopulation studies?

- Model dispersal rates and antibiotic distribution patterns to predict population equilibrium dynamics .

- Experimentally validate using heterogeneous vs. homogeneous cycloheximide gradients in microcosms .

Q. What strategies optimize cycloheximide concentrations for cell-type-specific applications?

- Conduct dose-response curves to balance efficacy (e.g., 95% translation inhibition) with cytotoxicity .

- Adjust concentrations for stress-sensitive systems (e.g., apoptosis studies) to avoid confounding effects .

Q. How can researchers validate cycloheximide’s role in post-transcriptional regulation of gene expression?

- Combine cycloheximide with nuclear run-on assays to distinguish transcriptional vs. post-transcriptional regulation .

- Use superinduction experiments (e.g., co-treatment with cAMP) to identify stabilization of labile mRNAs .

Q. What guidelines govern the presentation of large cycloheximide-related datasets in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products